molecular formula C19H24N2O B8117551 [(2R)-1,4-dibenzylpiperazin-2-yl]methanol

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol

Cat. No.: B8117551
M. Wt: 296.4 g/mol
InChI Key: SOUPGWGAPDMYFM-LJQANCHMSA-N
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Description

®-(1,4-Dibenzylpiperazin-2-yl)methanol is a chiral compound with the molecular formula C19H25N2O It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4-dibenzylpiperazin-2-yl)methanol typically involves the reaction of N,N-dibenzylethylenediamine with (S)-epichlorohydrin. This reaction yields a mixture of ®-(1,4-dibenzylpiperazin-2-yl)methanol and 1,4-dibenzyl-1,4-diazepan-6-ol. The mixture is then transformed into chloride by reacting with mesyl chloride and lithium chloride, followed by conversion into cyanide .

Industrial Production Methods

Industrial production methods for ®-(1,4-dibenzylpiperazin-2-yl)methanol are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-(1,4-Dibenzylpiperazin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

®-(1,4-Dibenzylpiperazin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-(1,4-dibenzylpiperazin-2-yl)methanol involves its interaction with specific molecular targets. The compound’s piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibenzylpiperazine: A structurally similar compound with different functional groups.

    1,4-Diazepan-6-ol: Another derivative of piperazine with distinct chemical properties.

Uniqueness

®-(1,4-Dibenzylpiperazin-2-yl)methanol is unique due to its chiral nature and specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R)-1,4-dibenzylpiperazin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c22-16-19-15-20(13-17-7-3-1-4-8-17)11-12-21(19)14-18-9-5-2-6-10-18/h1-10,19,22H,11-16H2/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUPGWGAPDMYFM-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1CC2=CC=CC=C2)CO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,3-Dibromopropionic acid, ethyl ester 7, N,N-dibenzylethylenediamine 8 and triethylamine are reacted in toluene at 80°-100° C., giving 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester 9. The ester 9 is then reacted with lithium aluminum hydride in ether, under an inert atmosphere at reflux followed by treatment with an alkali base and an alkali carbonate giving 1,4-bis(phenylmethyl)-2-piperazinemethanol 10, which is then reacted with thicnyl chloride in carbon tetrachloride at 50°-60° C. followed by treatment with an alkali hydroxide, giving 2-chloromethyl-1,4-bis(phenylmethyl)piperazine 11. The compound 11 is then reacted with an amine R4, where R4 is dimethylamine, N-methylpiperazine, etc., giving a 2-substituted methyl-1,4-bis(phenylmethyl)piperazine 12 which is then catalytically reduced in ethanol and cyclohexane, giving piperazine derivative 13. Derivative 13 is then reacted with 6 in pyridine in a sealed unit under argon at 120°-130° C., giving 14. ##STR8##
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Synthesis routes and methods II

Procedure details

A 3.06 g portion of lithium aluminum hydride in 130 ml of dry ether, with argon bubbling through the solution, was stirred at room temperature. A solution of 24.5 g of 1,4-bis(phenylmethyl)-2-piperazinecarboxylic acid, ethyl ester in 125 ml of dry ether was added, the mixture was heated at reflux for 5 hours and then cooled. A 40 ml portion of 40% aqueous potassium hydroxide followed by 80 ml of saturated aqueous potassium carbonate were added dropwise, under argon. The mixture was allowed to stand overnight, after stirring for one hour. The ether layer was removed and saved, then the remainder filtered. The filtrate was extracted several times with ether. The ether solutions were combined, dried, filtered and evaporated, giving 22.15 g of 1,4-bis(phenylmethyl)-2-piperazinemethanol as a colorless oil.
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130 mL
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24.5 g
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125 mL
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80 mL
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Synthesis routes and methods III

Procedure details

Lithium aluminium hydride (1 M solution in tetrahydrofuran, 32 ml, 32 mmol) at 0° C. was treated dropwise with a solution of 1,4-dibenzyl-piperazine-2-carboxylic acid ethyl ester (10 g, 32.1 mmol) in tetrahydrofuran (30 ml) and stirred for 16 hours. The mixture was quenched by slow addition of sodium hydroxide solution (4 M, 150 ml), followed by dichloromethane (200 ml). The organic phase was separated, dried with sodium sulfate and evaporated to afford 1,4-dibenzyl-2-(hydroxymethyl)piperazine (8.36 g) as an orange oil.
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32 mL
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10 g
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30 mL
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Synthesis routes and methods IV

Procedure details

In a dry flask were carefully placed 5.67 g (150 mmol) of lithium aluminum hydride to which were added 110 ml of absolute ether. The suspension was flushed with nitrogen and cooled to -5° C. Then a solution of 25 g (73.0 mmol) of 2-carboxyethyl-1,4-di-phenylmethyl piperazine in 110 ml of absolute ether was added dropwise. After complete addition the suspension was heated under reflux for three hours, cooled in an ice-bath. Excess of hydride was carefully destroyed with 6.3 ml of water. Insoluble material was filtered off and the ether layer was washed with water and dried over magnesium sulfate. After removing of the solvent it was obtained 18.85 g. (86%) of title compound. MP 77° C.
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5.67 g
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110 mL
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2-carboxyethyl-1,4-di-phenylmethyl piperazine
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25 g
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110 mL
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86%

Synthesis routes and methods V

Procedure details

Lithium aluminium hydride (1M in THF) (4 mL, 3.93 mmol) was added to a stirred solution of 1,4-dibenzylpiperazine-2-carboxylic acid ethyl ester (1.33 g, 3.93 mmol) in THF (25 mL) cooled to −78° C. under a nitrogen atmosphere. Water (145 μL), NaOH (aq.) (10 wt %, 145 μL) and water (450 μL) was added at 45 min intervals. The reaction mixture was filtered through a pad of celite and solvent evaporated under reduced pressure to afford (1,4-dibenzylpiperazin-2-yl)methanol (1.16 g, 3.93 mmol, 100%) as a pale yellow oil. Data for (1,4-dibenzylpiperazin-2-yl)methanol: MS (ESI) m/z: 298 ([M+H]+).
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4 mL
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1.33 g
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25 mL
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145 μL
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145 μL
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450 μL
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